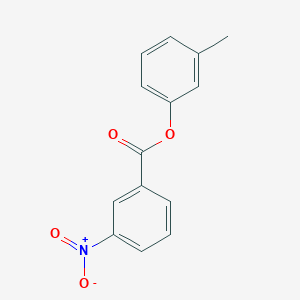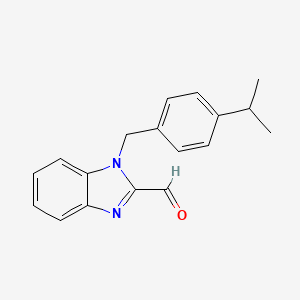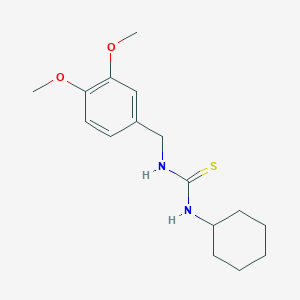![molecular formula C18H17NO6 B5861187 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, also known as aspirin, is a widely used non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. The chemical structure of aspirin is derived from salicylic acid, which has been used for medicinal purposes for thousands of years. Aspirin is one of the most widely used drugs in the world, with over 40,000 metric tons produced annually.
作用機序
Aspirin works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By blocking the production of these molecules, 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid reduces inflammation, pain, and fever. Aspirin also irreversibly acetylates platelet COX, which prevents the formation of thromboxane A2, a potent platelet activator.
Biochemical and Physiological Effects
Aspirin has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, antiplatelet effects, and fever reduction. Aspirin also has effects on the gastrointestinal tract, including the potential to cause ulcers and bleeding. Aspirin has been shown to have a dose-dependent effect on platelet function, with low doses (81 mg/day) being sufficient for antiplatelet effects.
実験室実験の利点と制限
Aspirin has several advantages for laboratory experiments, including its low cost, wide availability, and well-established synthesis method. Aspirin is also relatively stable and has a long shelf life. However, 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid has some limitations, including its potential to cause gastrointestinal side effects and its irreversible inhibition of COX enzymes.
将来の方向性
There are several areas of future research for 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, including its potential use in the treatment of Alzheimer's disease, diabetes, and other inflammatory conditions. Aspirin's anti-cancer properties also warrant further investigation, particularly in the prevention of colorectal cancer. Additionally, there is ongoing research into the development of novel COX inhibitors that may have fewer side effects than 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid.
合成法
Aspirin can be synthesized by acetylating salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization. The synthesis of 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid is a common laboratory exercise in organic chemistry courses due to its simplicity and historical significance.
科学的研究の応用
Aspirin has been extensively studied for its therapeutic effects on various diseases and conditions. One of the most well-known applications of 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid is its use as an antiplatelet agent to prevent blood clots and reduce the risk of heart attack and stroke. Aspirin has also been shown to have anti-cancer properties, particularly in the prevention of colorectal cancer. Additionally, 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid has been investigated for its potential to treat Alzheimer's disease, diabetes, and other inflammatory conditions.
特性
IUPAC Name |
5-acetyloxy-2-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-11-5-3-4-6-16(11)24-10-17(21)19-15-8-7-13(25-12(2)20)9-14(15)18(22)23/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXUIPAZZXMIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)

![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)

![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)

![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)